molecular formula C20H28N2O3 B248155 ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate

ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate

Cat. No.: B248155
M. Wt: 344.4 g/mol
InChI Key: DIPYKFHAIZSMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate is a complex organic compound that features a unique structure combining an indane moiety, a piperidine ring, and a carboxylic acid ester group

Preparation Methods

The synthesis of ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indane derivative, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar compounds to ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate include other indane derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of an indane moiety with a piperidine ring and an ester group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-2-25-20(24)17-7-4-11-22(14-17)12-10-19(23)21-18-9-8-15-5-3-6-16(15)13-18/h8-9,13,17H,2-7,10-12,14H2,1H3,(H,21,23)

InChI Key

DIPYKFHAIZSMGP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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